4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Sulfonylation: The piperazine intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.
Pyrimidine Ring Formation: The sulfonylated piperazine is then reacted with ethylamine and 6-methylpyrimidine-2-amine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include the corresponding quinone derivatives.
Reduction: Products include the corresponding sulfide derivatives.
Substitution: Products vary depending on the nucleophile used but can include various substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-([4-(3,4-Dimethoxyphenyl)piperazin-1-yl]carbonyl)benzoic acid
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane
Uniqueness
4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its combination of a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H27N5O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C19H27N5O4S/c1-5-20-19-21-14(2)12-18(22-19)23-8-10-24(11-9-23)29(25,26)15-6-7-16(27-3)17(13-15)28-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22) |
InChI Key |
XJODNHKQZYNYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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